1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine
Overview
Description
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . At first, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ketamine, a similar compound, have been described in the Synthesis Analysis section .
Scientific Research Applications
- Studies have explored the antimicrobial efficacy of related compounds containing pyrazole and amine moieties. Investigating the antifungal activity of this compound against strains like Candida albicans and Rhizopus oryzae could be valuable .
Antifungal and Antimicrobial Properties
Heterocyclic Synthesis and Reactivity
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10-13(8-16-3)11(2)18(17-10)9-12-6-4-5-7-14(12)15/h4-7,16H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPJRZIZVBLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)amine |
Synthesis routes and methods
Procedure details
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